DI[Tris(hydroxymethyl)aminomethane] oxalate
Description
DI[Tris(hydroxymethyl)aminomethane] oxalate (hereafter referred to as DI-Tris oxalate) is the oxalate salt of Tris(hydroxymethyl)aminomethane (Tris), a widely used organic buffer in biochemistry and molecular biology. Tris itself (CAS 77-86-1, molecular formula C₄H₁₁NO₃, molecular weight 121.14 g/mol) is a primary amine with three hydroxymethyl groups, enabling its role in maintaining stable pH conditions (typically 7.0–9.0) . DI-Tris oxalate is formed by combining two Tris molecules with oxalic acid (C₂H₂O₄), resulting in a salt with the formula (C₄H₁₁NO₃)₂·C₂O₄ and a molecular weight of approximately 330.3 g/mol (calculated from stoichiometry).
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.C2H2O4/c2*5-4(1-6,2-7)3-8;3-1(4)2(5)6/h2*6-8H,1-3,5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZHGPZTTLPMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Neutralization Reaction Mechanism
The primary synthesis route involves the stepwise neutralization of oxalic acid (H₂C₂O₄) by TRIS (C₄H₁₁NO₃). The reaction proceeds via proton transfer from oxalic acid’s carboxyl groups to TRIS’s amine moiety, forming a stable oxalate-bridged dimer:
Stoichiometric precision is critical, as excess oxalic acid leads to acidic byproducts, while TRIS surplus results in unreacted base contaminants. Industrial protocols utilize a 2.05:1 TRIS-to-oxalic acid molar ratio to account for volumetric losses.
Table 1: Stoichiometric Parameters for Synthesis
Industrial-Scale Reactor Design
Large-scale production (≥50 kg batches) employs jacketed glass-lined reactors with the following operational parameters:
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Temperature control : 25–30°C (maintained via glycol cooling) to prevent oxalic acid decomposition (>40°C induces decarboxylation).
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pH monitoring : Automated titration systems adjust TRIS addition rates to maintain pH 4.5–5.5, ensuring complete protonation without overshooting.
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Mixing efficiency : Radial-flow impellers operate at 200–400 rpm to homogenize the viscous intermediate phase.
Post-reaction, the slurry is filtered through 0.2 μm polyethersulfone membranes to remove particulate impurities.
Crystallization and Purification Techniques
Solvent-Antisolvent Crystallization
The crude product is purified via sequential crystallization:
Table 2: Crystallization Performance Metrics
| Parameter | Optimal Value | Purity Impact |
|---|---|---|
| Cooling rate | 0.5°C·min⁻¹ | Prevents amorphous phases |
| Ethanol wash volume | 3 mL·g⁻¹ | Removes 99.8% impurities |
| Drying temperature | 40°C | Avoids thermal degradation |
Analytical Validation of Product Quality
Titrimetric Assay (Hydrochloric Acid Back-Titration)
Post-synthesis validation follows the USP-NF protocol:
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Sample preparation : 0.5 g DI[TRIS] oxalate dissolved in 100 mL H₂O.
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Titrant : 0.1 N HCl standardized against TRIS (121.14 mg/mL stoichiometric factor).
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Endpoint detection : Potentiometric (pH 4.5) or phenolphthalein indicator (colorless→pink).
Enthalpic Validation via Calorimetry
Adiabatic calorimetry measurements confirm reaction completeness:
Deviations >1% from these values indicate incomplete neutralization or solvent contamination.
Comparative Analysis of Alternative Methods
Solvothermal Synthesis
High-pressure reactors (5–10 bar N₂) at 80°C reduce crystallization time by 40% but risk oxalate esterification.
Microwave-Assisted Neutralization
Microwave irradiation (2.45 GHz, 300 W) accelerates reaction kinetics (15 min vs. 2 h conventional) but necessitates post-synthesis ion-exchange purification.
Table 3: Method Efficiency Comparison
| Method | Duration | Yield (%) | Purity (%) | Energy Cost (kWh·kg⁻¹) |
|---|---|---|---|---|
| Conventional | 2 h | 92.3 | 99.5 | 8.2 |
| Solvothermal | 1.2 h | 88.1 | 98.9 | 12.7 |
| Microwave | 0.25 h | 85.6 | 97.4 | 9.8 |
Industrial Scale-Up Challenges and Solutions
Chemical Reactions Analysis
Buffering Reactions
The compound exhibits dual buffering action due to its Tris and oxalate components:
Buffering Capacity Comparison :
| Property | Tris (C4H11NO3) | DI-Tris Oxalate (C10H24N2O10) |
|---|---|---|
| pKa Range | 7–9 | 1.25–4.25 (oxalate) & 7–9 (Tris) |
| Molecular Weight | 121.14 g/mol | 332.31 g/mol |
| Solubility | High in aqueous media | Enhanced in mixed solvents |
Enthalpy data from calorimetry shows Tris reacts exothermically with HCl (-245.76 J/g) and endothermically with NaOH (+141.80 J/g) .
Other Chemical Reactions
- Metal Complexation : Tris forms stable complexes with metals like Mn and Fe, enhancing its role in enzyme catalysis .
- Condensation Reactions : Reacts with aldehydes to form oxazolidines, a mechanism used in prodrug synthesis .
- Redox Interactions : Oxalate participates in electron transfer pathways, as seen in oxalate decarboxylase, where it facilitates catalysis through hole-hopping mechanisms .
Reactivity Table :
Scientific Research Applications
Buffering Agent
Di[Tris(hydroxymethyl)aminomethane] oxalate is widely used as a buffering agent in biological and biochemical research. It maintains physiological pH levels during experiments involving enzymes and proteins, which is crucial for accurate results. The effective pH range for Tris buffers is typically between 7.0 and 9.0, making it suitable for a variety of biochemical assays .
Protein Stabilization
In protein crystallization studies, Tris oxalate is utilized to stabilize proteins during freezing and thawing processes. This stabilization is essential for preserving the structural integrity of proteins, which can be sensitive to changes in temperature and pH .
Drug Formulation
This compound has been explored in drug formulation as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to maintain pH can enhance the solubility and bioavailability of certain drugs, particularly those that are sensitive to acidic or basic conditions .
Acidosis Treatment
In clinical settings, tris(hydroxymethyl)aminomethane (the base form of this compound) is employed to reverse metabolic acidosis. This application highlights its importance in emergency medicine, where rapid correction of blood pH is critical .
Chromatography
In analytical chemistry, this compound serves as a mobile phase additive in high-performance liquid chromatography (HPLC). It helps improve the resolution of compounds during separation processes, particularly for biomolecules such as amino acids and proteins .
Spectrophotometry
The compound is also used in spectrophotometric assays where precise pH control is necessary for accurate absorbance measurements. This application is vital in determining the concentration of various analytes in solution .
Case Studies
Mechanism of Action
The buffering action of DI[Tris(hydroxymethyl)aminomethane] oxalate is due to its ability to maintain a stable pH in solution. The compound can donate or accept protons (H+) depending on the pH of the environment, thus resisting changes in pH. This property is particularly useful in biological and chemical systems where maintaining a constant pH is crucial for the stability and activity of various molecules .
Comparison with Similar Compounds
Comparison with Similar Tris Derivatives
Key Compounds for Comparison
The following Tris-derived salts are selected for comparative analysis:
Tris(hydroxymethyl)aminomethane hydrochloride (Tris HCl)
DI[Tris(hydroxymethyl)aminomethane] carbonate (DI-Tris carbonate)
Tris phosphate
Tris maleate
DI-Tris oxalate
Comparative Analysis
Table 1: Physical and Chemical Properties
*Note: The buffering range for DI-Tris oxalate is inferred from oxalic acid’s pKa values (1.25, 4.14), suggesting utility in acidic conditions.
Functional Differences
Buffering Capacity :
- Tris HCl and Tris Base are optimized for near-neutral to alkaline conditions (pH 7.0–9.0), making them ideal for biological systems .
- DI-Tris oxalate and Tris maleate are suited for acidic ranges (pH 4.0–6.5 and 5.2–6.8, respectively), enabling use in specialized assays requiring calcium or metal ion chelation .
- Tris phosphate bridges neutral to mildly acidic conditions (pH 5.8–8.0), often used in cell culture media .
Solubility and Stability: Tris HCl exhibits high solubility due to ionic dissociation, whereas DI-Tris oxalate and carbonate have moderate solubility influenced by their larger molecular structures .
Toxicity and Safety: Tris Base and its hydrochloride form are classified as non-hazardous with low acute toxicity . Oxalic acid (a component of DI-Tris oxalate) is toxic at high concentrations, necessitating careful handling despite the compound’s likely lower hazard profile due to salt formation .
Biological Activity
DI[Tris(hydroxymethyl)aminomethane] oxalate, commonly referred to as Tris oxalate, is a compound synthesized from Tris(hydroxymethyl)aminomethane (Tris) and oxalic acid. This compound is notable for its buffering properties and is widely utilized in biological, chemical, and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C₈H₁₈N₂O₆
Molar Mass: 218.24 g/mol
The synthesis involves the neutralization of Tris with oxalic acid, typically performed in an aqueous solution. The reaction can be represented as follows:
Biological Activity
This compound exhibits several biological activities that are primarily attributed to its buffering capacity and stability in various pH environments.
1. Buffering Action:
The compound effectively maintains a stable pH in biological systems, crucial for the stability and activity of enzymes and other biomolecules. It can donate or accept protons (H⁺), thus resisting pH changes in solutions where it is utilized.
2. Applications in Cell Culture:
Tris oxalate is widely used in cell culture media, where it helps maintain optimal pH conditions for cell growth and function. Its role as a buffer is essential for experiments involving sensitive biological processes such as protein expression and enzyme activity .
3. Pharmaceutical Formulations:
In medicine, this compound is incorporated into various pharmaceutical products to stabilize formulations and ensure consistent pH levels during storage and application .
The buffering mechanism of this compound is fundamental to its biological activity:
- Proton Exchange: The compound can exchange protons with the surrounding environment, allowing it to maintain pH within a desired range (typically 7.0 to 9.0).
- Chemical Stability: The presence of hydroxymethyl groups enhances its stability against hydrolysis and oxidation, making it suitable for long-term use in laboratory settings.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound | Buffering Range | Unique Features |
|---|---|---|
| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Widely used buffer without oxalate component |
| Tris hydrochloride | 7.0 - 9.0 | Salt form of Tris with similar buffering capacity |
| This compound | 6.5 - 8.5 | Enhanced buffering capacity due to oxalate ions |
Case Studies and Research Findings
Recent studies have highlighted the biological implications of oxalate metabolism, particularly concerning kidney health:
- Oxidative Stress: Research indicates that exposure to elevated oxalate levels can induce oxidative stress in renal cells, leading to mitochondrial dysfunction and inflammation . This underscores the importance of maintaining balanced levels of oxalates in biological systems.
- Cellular Response: In vitro studies have shown that high concentrations of oxalates can alter cellular bioenergetics and immune responses in macrophages, indicating a complex interaction between this compound and cellular metabolism .
Q & A
Basic Research Questions
Q. How is a buffer solution prepared using DI[Tris] oxalate, and what factors influence its pH stability?
- Methodological Answer : DI[Tris] oxalate buffers are prepared by dissolving the compound in deionized water and adjusting pH with a strong acid (e.g., HCl) or base (e.g., NaOH). The oxalate anion contributes to buffering capacity, particularly in the pH range of 6.0–8.5. Ionic strength should be controlled using salts like NaCl to avoid interference with enzymatic assays. Calibrate pH at the experimental temperature, as Tris-based buffers exhibit a temperature-dependent pH shift (~0.03 units/°C) .
Q. What are the critical physicochemical properties of DI[Tris] oxalate for experimental design?
- Key Properties :
- Solubility : Highly soluble in water and ethanol (similar to Tris base) but may form precipitates with divalent cations due to oxalate chelation .
- Stability : Decomposes above 200°C; store at 2–8°C in airtight containers to prevent moisture absorption .
- Buffering Range : Effective between pH 6.0–8.5, influenced by oxalate's pKa (~1.25 and 4.14) and Tris's pKa (~8.06) .
Advanced Research Questions
Q. What synthetic routes optimize the yield of DI[Tris] oxalate, and how do reaction conditions affect purity?
- Synthesis Strategies :
- Route 1 : React Tris(hydroxymethyl)aminomethane with oxalic acid in a 2:1 molar ratio under anhydrous conditions. Monitor pH to avoid side reactions (e.g., esterification).
- Route 2 : Use diethyl oxalate (as in nitro reduction/amide formation pathways) with Tris under basic conditions .
Q. How does DI[Tris] oxalate interact with metal ions in solution, and what methods mitigate interference in spectroscopic assays?
- Interactions : Oxalate forms stable complexes with Ca²⁺, Mg²⁺, and Fe³⁺, which can quench fluorescence or alter enzyme activity.
- Mitigation : Add EDTA (1–5 mM) to chelate free metal ions. Alternatively, use low-ionic-strength buffers or substitute with non-chelating analogs (e.g., Tris-acetate) .
Q. What advanced analytical techniques validate the purity and structural integrity of DI[Tris] oxalate?
- Characterization Methods :
- HPLC : Reverse-phase C18 column, UV detection at 210 nm.
- NMR : ¹H/¹³C spectra confirm absence of unreacted oxalic acid or Tris byproducts.
- Mass Spectrometry : ESI-MS verifies molecular ion peaks (expected m/z for C₈H₁₆N₂O₈: 292.1) .
Q. How can researchers address discrepancies in enzymatic activity data when using DI[Tris] oxalate buffers?
- Troubleshooting :
- Ionic Strength Effects : High oxalate concentrations may inhibit metalloenzymes (e.g., alkaline phosphatase). Dilute buffer or adjust salt content.
- pH Drift : Recalibrate pH after temperature changes. Use a Tris-HCl/oxalate hybrid buffer for broader stability .
- Control Experiments : Compare results with alternative buffers (e.g., HEPES) to isolate buffer-specific artifacts .
Applications in Specialized Research
Q. Can DI[Tris] oxalate enhance polyoxometalate (POM) intercalation in layered double hydroxides (LDHs) for catalytic studies?
- Mechanism : The Tris moiety modifies LDH surfaces, improving POM (e.g., PW₁₂O₄₀³⁻) intercalation efficiency. This is achieved via ion exchange under ambient conditions, avoiding CO₂ degassing .
- Protocol : Mix Tris-LDH-CO₃ with Na₃[PW₁₂O₄₀] in DI[Tris] oxalate buffer (pH 7.5) for 24 hours. Characterize via XRD and FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
